

# 2-Bromo-5-chloroaniline physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-5-chloroaniline

Cat. No.: B1280272

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-5-chloroaniline**

## Introduction

**2-Bromo-5-chloroaniline** is a halogenated aromatic amine that serves as a versatile and important building block in organic synthesis.[1][2] Identified by the CAS number 823-57-4, its chemical structure features a benzene ring substituted with a bromine atom at the 2-position, a chlorine atom at the 5-position, and an amino group at the 1-position.[3] This unique substitution pattern provides multiple reactive sites, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, dyes, and pigments.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and its applications for researchers, scientists, and professionals in drug development.

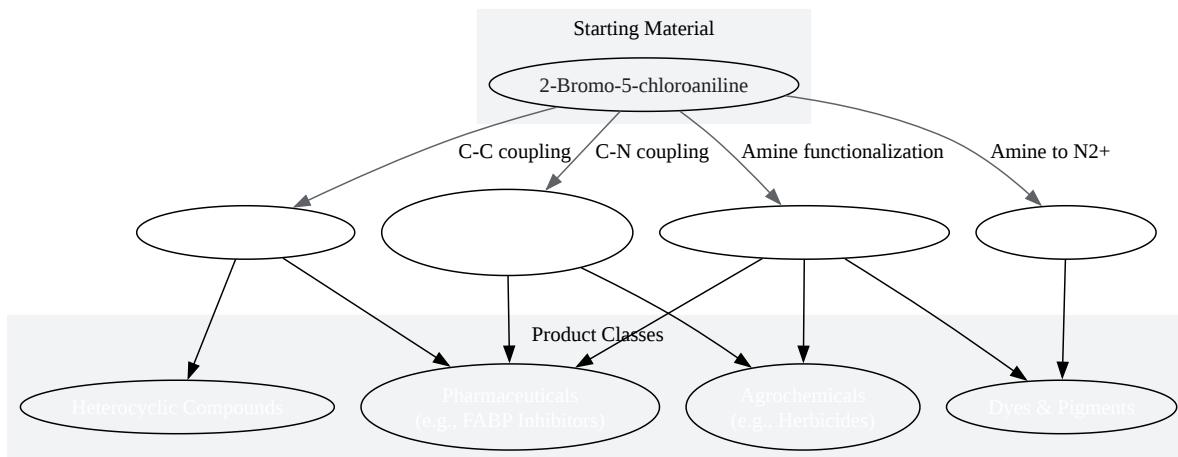
## Physical and Chemical Properties

**2-Bromo-5-chloroaniline** is typically a white to off-white or brown crystalline solid or powder at room temperature.[1][3] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol, ethanol, acetone, and dimethylformamide.[3][4][5]

## Table 1: Physical and Spectroscopic Properties of 2-Bromo-5-chloroaniline

| Property                       | Value                                             | Source                                                                          |
|--------------------------------|---------------------------------------------------|---------------------------------------------------------------------------------|
| Identifiers                    |                                                   |                                                                                 |
| CAS Number                     | 823-57-4                                          | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Formula              | C <sub>6</sub> H <sub>5</sub> BrCIN               | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Weight               | 206.47 g/mol                                      | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| IUPAC Name                     | 2-bromo-5-chloroaniline                           | <a href="#">[2]</a> <a href="#">[6]</a>                                         |
| InChI                          | InChI=1S/C6H5BrCIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | <a href="#">[3]</a> <a href="#">[6]</a>                                         |
| InChIKey                       | NLEZSQHAFMZAGU-UHFFFAOYSA-N                       | <a href="#">[3]</a> <a href="#">[6]</a>                                         |
| Canonical SMILES               | C1=CC(=C(C=C1Cl)N)Br                              | <a href="#">[6]</a>                                                             |
| Physical Properties            |                                                   |                                                                                 |
| Appearance                     | White to brown powder or lump                     | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[7]</a>                     |
| Melting Point                  | 38 °C                                             | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[8]</a>                     |
| Boiling Point                  | 128 °C at 7 mmHg                                  | <a href="#">[1]</a> <a href="#">[8]</a>                                         |
| Density (Predicted)            | 1.722 ± 0.06 g/cm <sup>3</sup>                    | <a href="#">[1]</a> <a href="#">[8]</a>                                         |
| Water Solubility               | Sparingly soluble                                 | <a href="#">[3]</a> <a href="#">[9]</a>                                         |
| Solubility in Organic Solvents | Soluble in Methanol                               | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a> |
| pKa (Predicted)                | 1.48 ± 0.10                                       | <a href="#">[3]</a>                                                             |
| Spectroscopic Data             |                                                   |                                                                                 |
| IR and Mass Spectra            | Available in databases                            | <a href="#">[6]</a> <a href="#">[10]</a> <a href="#">[11]</a>                   |

## Chemical Reactivity and Applications


**2-Bromo-5-chloroaniline** is a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for creating biologically active agents and heterocyclic compounds.[\[3\]](#) The amino group (-NH<sub>2</sub>) allows for condensation and coupling reactions, while

the bromo and chloro substituents provide sites for selective substitution and cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling.[2][3]

Its applications include:

- Pharmaceuticals: It serves as a starting material for synthesizing compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.[2] For example, it can be used to produce urea derivatives that act as fatty-acid binding protein (FABP) inhibitors.[12]
- Agrochemicals: It is an intermediate in the development of herbicides, insecticides, and fungicides.[2]
- Dyes and Pigments: The aromatic amine functionality makes it useful for producing specialty dyes.[2][3]
- Material Science: It is employed in research for synthesizing functionalized polymers and electronic materials.[2]

Below is a diagram illustrating the role of **2-Bromo-5-chloroaniline** as a synthetic intermediate.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways and applications of **2-Bromo-5-chloroaniline**.

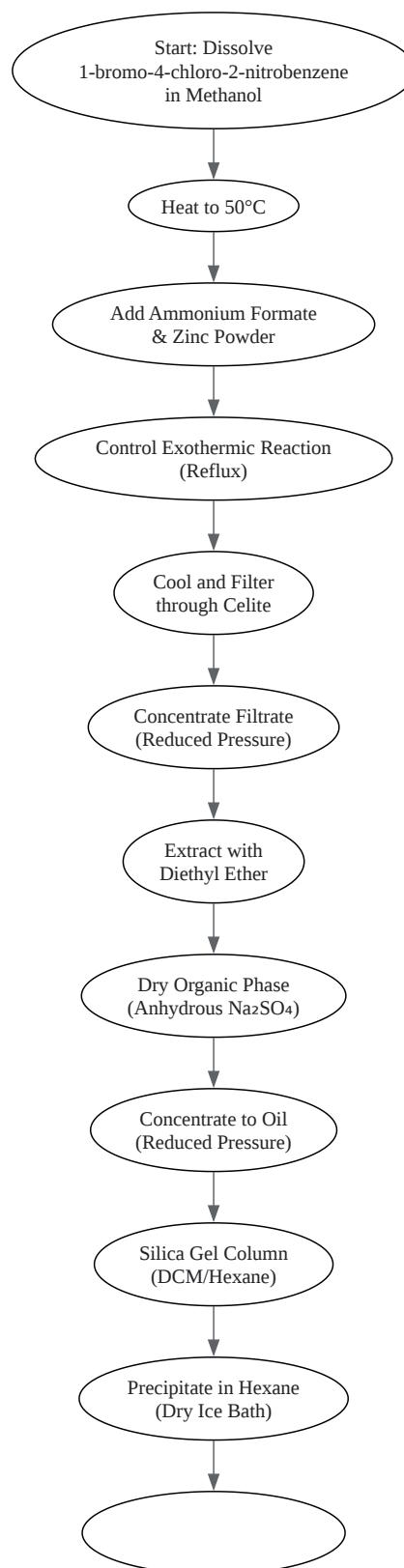
## Experimental Protocols

A common method for the laboratory-scale synthesis of **2-Bromo-5-chloroaniline** involves the reduction of 1-bromo-4-chloro-2-nitrobenzene.[\[1\]](#)[\[4\]](#)[\[8\]](#)

### Synthesis via Reduction of 1-bromo-4-chloro-2-nitrobenzene[\[1\]](#)[\[4\]](#)[\[8\]](#)

Materials:

- 1-bromo-4-chloro-2-nitrobenzene (140 g, 0.59 mol)
- Methanol (2.5 L)
- Ammonium formate (303 g, 4.81 mol)


- Zinc powder (155 g, 2.36 mol)
- Water (500 mL)
- Diethyl ether
- Anhydrous sodium sulfate
- Dichloromethane
- Hexane
- Silica gel
- Celite (Diatomaceous earth)

**Procedure:**

- Dissolve 1-bromo-4-chloro-2-nitrobenzene in 2.5 L of methanol in a suitable reaction vessel.
- Gently heat the solution to 50 °C using a water bath.
- Slowly add a solution of ammonium formate in 500 mL of water to the reaction mixture.
- Carefully add zinc powder in small portions. The addition should be controlled to manage the exothermic reaction and maintain a steady reflux.
- After the addition of zinc is complete, monitor the reaction until completion.
- Cool the mixture to room temperature and filter it through a pad of Celite.
- Concentrate the filtrate under reduced pressure until a two-phase mixture of red oil and water appears.
- Extract the product with diethyl ether (5 x 200 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Decant the solution and concentrate it under reduced pressure to obtain a reddish-brown oil.

- Redissolve the oil in 150 mL of a dichloromethane/hexane mixture and filter it through a short column of silica gel.
- Concentrate the filtrate under reduced pressure.
- Add 200 mL of hexane and cool the mixture in a dry ice bath to precipitate the product.
- Collect the resulting light yellow solid by vacuum filtration to yield **2-bromo-5-chloroaniline**.

The following diagram outlines the experimental workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Bromo-5-chloroaniline**.

## Safety and Handling

**2-Bromo-5-chloroaniline** is considered a hazardous chemical.[3] It is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[5][6] Prolonged or repeated exposure may lead to adverse health effects.[3]

GHS Hazard Statements:[6]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.

Precautionary Measures:[5]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to handle this chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3] Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3][4][8]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [srinichem.com](http://srinichem.com) [srinichem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-BROMO-5-CHLOROANILINE | 823-57-4 [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 5. 823-57-4 2-Bromo-5-chloroaniline AKSci W8615 [[aksci.com](http://aksci.com)]
- 6. 2-Bromo-5-chloroaniline | C6H5BrCIN | CID 11310276 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 7. 2-Bromo-5-chloroaniline | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 8. 2-BROMO-5-CHLOROANILINE CAS#: 823-57-4 [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 9. [parchem.com](http://parchem.com) [parchem.com]
- 10. [dev.spectrabase.com](http://dev.spectrabase.com) [dev.spectrabase.com]
- 11. 2-Bromo-4-chloroaniline [[webbook.nist.gov](http://webbook.nist.gov)]
- 12. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate\_Chemicalbook [[chemicalbook.com](http://chemicalbook.com)]
- To cite this document: BenchChem. [2-Bromo-5-chloroaniline physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280272#2-bromo-5-chloroaniline-physical-and-chemical-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)